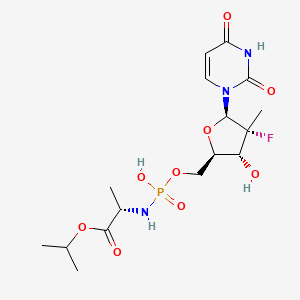
SCH 39166 Hydrobromide
概要
科学的研究の応用
SCH 39166 ハイドロブロミドは、特に次の分野の科学研究で広く使用されています。
化学: ドーパミン受容体相互作用を研究するためのモデル化合物として。
生物学: さまざまな生物学的プロセスにおけるドーパミン受容体の役割を調査するために。
医学: 統合失調症、薬物依存、肥満などの状態の潜在的な治療的応用を探るための前臨床研究で。
作用機序
SCH 39166 ハイドロブロミドは、ドーパミンD1およびD5受容体に選択的に結合することにより効果を発揮し、それによりドーパミンの作用を阻害します。この拮抗作用は、ドーパミン関連経路を調節し、さまざまな生理学的および行動学的プロセスに影響を与えます。 分子標的はドーパミン受容体を含み、関与する経路は主に神経伝達とシグナル伝達に関連しています .
類似の化合物との比較
SCH 39166 ハイドロブロミドは、ドーパミンD1およびD5受容体に対する高い選択性により独自です。類似の化合物には、次のものがあります。
SCH 23390: 異なる化学構造を持つ別のドーパミンD1受容体拮抗薬。
SKF 83566: 同様の結合特性を持つ選択的なドーパミンD1受容体拮抗薬。
R(+)-SCH 23390: ドーパミンD1受容体に対する選択性が高いSCH 23390のエナンチオマー
これらの化合物は、同様の薬理学的特性を共有していますが、化学構造と選択性プロファイルが異なり、SCH 39166 ハイドロブロミドの独自性を強調しています。
Safety and Hazards
生化学分析
Biochemical Properties
SCH 39166 Hydrobromide interacts with D1 and D5 dopamine receptors, displaying high affinity for these receptors . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonistic action on D1 and D5 dopamine receptors . By inhibiting these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to D1 and D5 dopamine receptors and inhibiting their activity . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
This compound is involved in dopamine signaling pathways . It interacts with D1 and D5 dopamine receptors, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .
Subcellular Localization
Information on the subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .
準備方法
SCH 39166 ハイドロブロミドの合成は、コア構造の形成から始まり、官能基の導入が続く、複数のステップを伴います。合成経路は一般的に次のステップを含みます。
- ベンゾ[d]ナフト[2,1-b]アゼピンコアの形成。
- クロロ基とヒドロキシ基の導入。
- 窒素原子のメチル化。
- ハイドロブロミド塩の形成 .
工業的な製造方法は、収率と純度を高めるためにこれらのステップを最適化し、一貫性とスケーラビリティを確保するために特定の触媒と反応条件を使用することがあります。
化学反応の分析
SCH 39166 ハイドロブロミドは、次を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: クロロ基は、対応する炭化水素を形成するために還元することができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
SCH 39166 hydrobromide is unique due to its high selectivity for dopamine D1 and D5 receptors. Similar compounds include:
SCH 23390: Another dopamine D1 receptor antagonist with a different chemical structure.
SKF 83566: A selective dopamine D1 receptor antagonist with similar binding properties.
R(+)-SCH 23390: An enantiomer of SCH 23390 with higher selectivity for dopamine D1 receptors
These compounds share similar pharmacological properties but differ in their chemical structures and selectivity profiles, highlighting the uniqueness of this compound.
特性
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-JUOYHRLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042596 | |
| Record name | SCH 39166 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227675-51-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















